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Introduction
Amiprilose (1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-n-propyl)-D-glucofuranose

hydrochloride) is a synthetic carbohydrate molecule that has demonstrated immunomodulatory

and anti-inflammatory properties. Understanding its pharmacokinetic profile and bioavailability

is crucial for its development as a therapeutic agent. This technical guide provides a

comprehensive overview of the available data on the absorption, distribution, metabolism, and

excretion (ADME) of Amiprilose, with a focus on quantitative data, experimental

methodologies, and visual representations of key processes.

Pharmacokinetic Data
The pharmacokinetic properties of Amiprilose have been investigated in both preclinical

(canine) and clinical (human) studies. The following tables summarize the key quantitative

parameters derived from these studies.

Table 1: Pharmacokinetic Parameters of Amiprilose in
Dogs
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Parameter Value
Route of
Administration

Dose Reference

Terminal Half-life

(t½)
103 - 130 min Not Specified Not Specified [1]

136 ± 6 min (λ₂) Intravenous 1 - 50 mg/kg [2]

Distribution Half-

life (t½)
7.5 ± 0.7 min (λ₁) Intravenous 1 - 50 mg/kg [2]

Apparent Volume

of Distribution

(Central

Compartment)

13.1 ± 0.7 L Intravenous 1 - 50 mg/kg [2]

Total Clearance 204 ml/min Not Specified 40 mg [1]

191 ml/min Not Specified 200 mg [1]

Renal Clearance 135 ml/min Not Specified 40 mg [1]

163 ml/min Not Specified 200 mg [1]

Renal Excretion

(unchanged)
60 - 64% Not Specified 40 mg [1]

82 - 85% Not Specified 200 mg [1]

Plasma Protein

Binding
< 5% Not Specified Not Specified [2]

Table 2: Pharmacokinetic Parameters of Amiprilose in
Humans
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Parameter Value
Route of
Administration

Dose Reference

Distribution Half-

life (t½)
4.6 ± 0.4 min (λ₁) Intravenous 100 mg [3]

Terminal Half-life

(t½)
244 ± 20 min (λ₂) Intravenous 100 mg [3]

454 ± 25 min Oral (Capsules) 1.2 - 5.0 g (daily) [3]

344 min Oral 2.03 g [3]

Absorption Half-

life (t½)
10 min Oral 2.03 g [3]

Lag Time for

Absorption
23 min Oral 2.03 g [3]

Total Clearance 277 ± 20 ml/min Intravenous 100 mg [3]

Renal Clearance 254 ± 18 ml/min Intravenous 100 mg [3]

Volume of

Distribution

(Central

Compartment)

14.7 ± 1.9 L Intravenous 100 mg [3]

Volume of

Distribution

(Overall

Equilibrated

Tissues)

96 ± 8 L Intravenous 100 mg [3]

Oral

Bioavailability
63 ± 4% Oral (Capsules) 1.2 - 5.0 g (daily) [3]

Urinary Recovery

(unchanged)
93 ± 2% Intravenous 100 mg [3]

Plasma Protein

Binding
Negligible Not Specified Not Specified [3]
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Erythrocyte/Plas

ma Water

Partition

Coefficient

~ 1 Not Specified Not Specified [3]

Experimental Protocols
The following sections detail the methodologies employed in the key pharmacokinetic studies

of Amiprilose.

Canine Pharmacokinetic Studies
Analytical Method: A gas-liquid chromatography (GLC) method with electron capture detection

was developed for the quantification of Amiprilose in plasma and urine.[1] The assay involved

the following steps:

Extraction: Plasma and urine samples (0.5 ml) were adjusted to pH 11.0 and extracted with

10 ml of chloroform.

Internal Standard: A diisopropylaminoethyl analog of Amiprilose was used as the internal

standard.

Derivatization: The residue from the evaporated chloroform extract was reconstituted in

benzene and derivatized with heptafluorobutyric anhydride at 60°C for 45 minutes.

Analysis: The final reconstituted sample in benzene was analyzed by GLC. The sensitivity of

the assay was 5 ng/0.5 ml of biological fluid.[1]

For studies involving radiolabeled Amiprilose, liquid scintillation counting (LSC) was used. It

was determined that the LSC assay of extracted radiolabeled Amiprilose was synonymous

with the GLC assay.[1]

Pharmacokinetic Analysis: The pharmacokinetic parameters in dogs were determined following

intravenous and oral administration of Amiprilose at doses ranging from 1 to 50 mg/kg.[2] A

two-compartment body model was used to describe the plasma concentration-time data.[1][2]
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Human Pharmacokinetic Study
Study Design: A study was conducted in 10 healthy male volunteers to determine the

pharmacokinetics of Amiprilose.[3] The study involved both intravenous and oral

administration.

Intravenous Administration: A single bolus intravenous injection of 100 mg of Amiprilose
was administered.

Oral Administration: Sequential daily oral administration of Amiprilose in capsules was

performed with escalating doses (1.2, 2.1, 2.9, 4.1, and 5.0 g). A separate oral administration

of 2.03 g was also studied.[3]

Pharmacokinetic Analysis: Plasma concentration decay over time following intravenous

administration was characterized by a sum of two exponentials.[3] Oral bioavailability was

estimated from the urinary recovery of the drug.

Visualizations
Experimental Workflow for Amiprilose Quantification in
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Caption: Workflow for the GLC-based quantification of Amiprilose.

Logical Relationship of Amiprilose Administration and
Pharmacokinetic Outcomes
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Caption: ADME processes influencing Amiprilose pharmacokinetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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